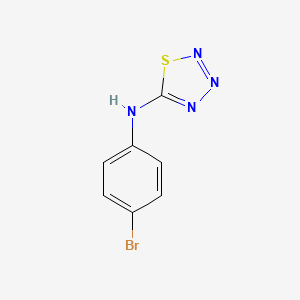
3-(2-Methoxy-5-nitroanilino)-1-(2-naphthyl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxy-5-nitroanilino)-1-(2-naphthyl)-1-propanone is an organic compound that features a complex structure with both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-5-nitroanilino)-1-(2-naphthyl)-1-propanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Methoxylation: The addition of a methoxy group to the aromatic ring.
Coupling Reaction: The formation of the propanone linkage through a coupling reaction with a naphthyl derivative.
The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and advanced purification techniques such as recrystallization and chromatography to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxy-5-nitroanilino)-1-(2-naphthyl)-1-propanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the methoxy group can produce a variety of functionalized compounds.
Scientific Research Applications
3-(2-Methoxy-5-nitroanilino)-1-(2-naphthyl)-1-propanone has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Methoxy-5-nitroanilino)-1-(2-naphthyl)-1-propanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interacting with Receptors: Modulating receptor-mediated signaling pathways.
Altering Gene Expression: Influencing the expression of specific genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
3-(2-Methoxy-5-nitroanilino)-1-(2-phenyl)-1-propanone: Similar structure but with a phenyl group instead of a naphthyl group.
3-(2-Methoxy-5-nitroanilino)-1-(2-thienyl)-1-propanone: Contains a thienyl group instead of a naphthyl group.
Uniqueness
3-(2-Methoxy-5-nitroanilino)-1-(2-naphthyl)-1-propanone is unique due to the presence of the naphthyl group, which imparts distinct chemical and physical properties compared to its analogs
Properties
IUPAC Name |
3-(2-methoxy-5-nitroanilino)-1-naphthalen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-26-20-9-8-17(22(24)25)13-18(20)21-11-10-19(23)16-7-6-14-4-2-3-5-15(14)12-16/h2-9,12-13,21H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNONBWYSFSYXSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NCCC(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetate](/img/structure/B2751551.png)
![N-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1-BENZYLPIPERIDIN-4-AMINE](/img/structure/B2751553.png)



![2-(2-chloro-6-fluorophenyl)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2751564.png)

![Tert-butyl 1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-oxane]-5-carboxylate](/img/structure/B2751567.png)



![1,3-Dimethyl-6-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrimidine-2,4-dione](/img/structure/B2751572.png)

